molecular formula C8H15N5O4 B14224052 But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine CAS No. 532934-07-9

But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine

Cat. No.: B14224052
CAS No.: 532934-07-9
M. Wt: 245.24 g/mol
InChI Key: LJWOPXNMRHMHNU-UHFFFAOYSA-N
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Description

But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is a complex organic compound that combines the properties of but-2-enedioic acid and a guanidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine typically involves the reaction of but-2-enedioic acid with a guanidine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems allows for the efficient and consistent production of high-purity this compound. Quality control measures, such as chromatography and spectroscopy, are employed to verify the composition and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Maleic acid: A cis-isomer of butenedioic acid with similar chemical properties.

    Fumaric acid: A trans-isomer of butenedioic acid, differing in its geometric configuration.

    Crotonic acid: Another unsaturated carboxylic acid with a similar structure.

Uniqueness

But-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is unique due to the presence of both the but-2-enedioic acid and guanidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

532934-07-9

Molecular Formula

C8H15N5O4

Molecular Weight

245.24 g/mol

IUPAC Name

but-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine

InChI

InChI=1S/C4H11N5.C4H4O4/c1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8/h1-2H3,(H5,5,6,7,8);1-2H,(H,5,6)(H,7,8)

InChI Key

LJWOPXNMRHMHNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N=C(N)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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